![molecular formula C15H15F3N2O B2666824 N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 865277-40-3](/img/structure/B2666824.png)

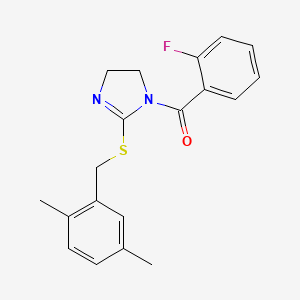

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

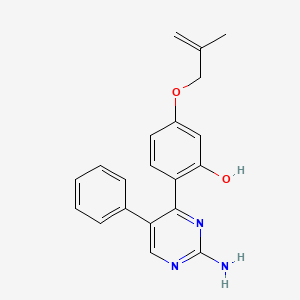

“N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” is also known as "cyflumetofen" . It has a molecular formula of C24H24F3NO4 and an average mass of 447.447 Da .

Molecular Structure Analysis

The molecular structure of “N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” is characterized by a molecular formula of C12H9F3N2O . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide” has a molecular weight of 254.212 g/mol . It is a white crystalline powder with a melting point of 143°C .Scientific Research Applications

Bronchial Artery Embolisation in Primary Lung Cancer

N-butyl-2-cyanoacrylate (NBCA) has been used in bronchial artery embolisation (BAE), a treatment option to control haemoptysis in primary lung cancer patients . The study compared the safety and efficacy of BAE performed using NBCA and polyvinyl alcohol (PVA) particles. The results showed that BAE using NBCA achieved significantly superior initial hemostasis with longer haemoptysis-free survival, shorter procedure time, and reduced radiation dose than BAE using PVA particles .

Management of Corneal Perforation Disorders

N-butyl-2-cyanoacrylate (CTA) has been used in the management of corneal perforation disorders . The study reported the success and long-term outcomes of CTA application in the management of corneal perforation disorders. It was found that CTA was highly effective in sealing corneal perforations in an acute setting and showed moderate long-term success .

Preoperative Tumor Embolization

N-butyl 2-cyanoacrylate (nBCA) is a fast-acting liquid adhesive that polymerizes when it comes in contact with blood anions. It has been used for preoperative tumor embolization .

properties

IUPAC Name |

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-2-3-8-20-14(21)12(10-19)9-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,2-3,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUKIBFZULIMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2666742.png)

![Prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666746.png)

![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide](/img/structure/B2666750.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)

![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)

![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)